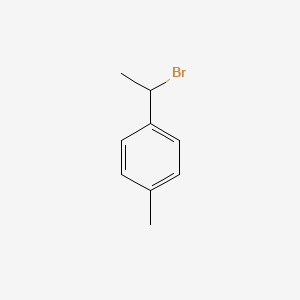

1-(1-Bromoethyl)-4-methylbenzene

Description

Contextual Significance in Modern Chemical Research

1-(1-Bromoethyl)-4-methylbenzene, a substituted aromatic halide, has emerged as a significant building block in the field of advanced organic synthesis. Its structural features, comprising a reactive benzylic bromide and a para-substituted toluene (B28343) moiety, render it a versatile substrate for a wide array of chemical transformations. The presence of the bromine atom at the benzylic position provides a reactive handle for nucleophilic substitution and organometallic coupling reactions, while the methyl group on the benzene (B151609) ring can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and the properties of its derivatives.

In the landscape of modern chemical research, the emphasis on efficiency, selectivity, and the development of novel molecular architectures has positioned compounds like this compound as valuable tools. Its utility is particularly noted in the construction of complex organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. The ability to introduce the 1-(4-methylphenyl)ethyl motif into various molecular scaffolds is a key aspect of its significance, as this structural unit is found in a number of biologically active compounds and functional materials.

Role as a Key Synthetic Precursor and Intermediate

The primary role of this compound in organic synthesis is that of a key precursor and intermediate. Its reactivity allows for the facile introduction of the 4-methylphenethyl group into a target molecule. This is predominantly achieved through nucleophilic substitution reactions, where the bromide is displaced by a variety of nucleophiles such as amines, alcohols, thiols, and carbanions.

Furthermore, this compound is a precursor for the formation of organometallic reagents, such as Grignard reagents. google.com The corresponding Grignard reagent, (1-(4-methylphenyl)ethyl)magnesium bromide, can be prepared by reacting this compound with magnesium metal. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This extends the synthetic utility of the parent compound significantly, enabling the construction of more complex carbon skeletons. The compound is also instrumental in various coupling reactions, further highlighting its role as a versatile intermediate in the synthesis of a diverse range of organic molecules. google.com

| Property | Value |

| Molecular Formula | C₉H₁₁Br nih.gov |

| Molecular Weight | 199.09 g/mol nih.gov |

| CAS Number | 24344-85-2 nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CC1=CC=C(C=C1)C(C)Br nih.gov |

Properties

IUPAC Name |

1-(1-bromoethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQHFJJRWZJNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Bromoethyl 4 Methylbenzene

Traditional Synthetic Routes and Their Refinements

Traditional methods for the synthesis of 1-(1-bromoethyl)-4-methylbenzene primarily rely on the functionalization of 4-ethyltoluene.

The most direct route to this compound is the benzylic bromination of 4-ethyltoluene. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. wikipedia.orgmasterorganicchemistry.com

Mechanism: The reaction proceeds via a free-radical chain mechanism. chemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical irradiation. wikipedia.org This generates a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 4-ethyltoluene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comlibretexts.org The formed benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to yield the product, this compound, and another bromine radical, which continues the chain. chemistrysteps.com

Termination: The reaction terminates when two radicals combine.

Selectivity: The high selectivity for the benzylic position over other positions (e.g., the methyl group or the aromatic ring) is a key feature of this reaction. This selectivity is attributed to the lower bond dissociation energy of the benzylic C-H bond compared to other C-H bonds in the molecule, leading to the preferential formation of the more stable, resonance-stabilized benzylic radical. chemistrysteps.comlibretexts.org The use of NBS is advantageous as it maintains a low, constant concentration of bromine, which minimizes side reactions such as electrophilic addition to the aromatic ring. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Benzylic C-H Bond Dissociation Energies

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| Primary C-H | 410 |

| Secondary C-H | 397 |

| Benzylic C-H | 356 |

Data sourced from Chemistry Steps chemistrysteps.com

An alternative approach involves the construction of the target molecule through alkylation reactions. One such strategy could involve the Friedel-Crafts alkylation of toluene (B28343) with a suitable 1,1-dihaloethane, followed by selective reduction or further manipulation. However, controlling the position of alkylation and avoiding polyalkylation can be challenging.

A more controlled, multi-step approach could involve the Grignard reaction. google.com For instance, reacting 4-methylbenzyl magnesium bromide with acetaldehyde (B116499) would produce 1-(p-tolyl)ethanol, which could then be converted to this compound using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This method offers better control over the molecular framework but involves more synthetic steps. google.com

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgsemanticscholar.orgnih.gov While not a direct single-step synthesis for this compound from simple precursors, these methods can be employed in multi-step sequences. For example, a Suzuki or Negishi coupling of a 4-methylphenylboronic acid or organozinc reagent with a vinyl bromide derivative, followed by hydrobromination of the resulting styrene (B11656), could yield the target compound.

More directly, palladium catalysts can be used in the functionalization of related bromoarenes. Although the direct palladium-catalyzed bromoethylation of toluene is not a standard transformation, related methodologies for C-H activation and functionalization are an active area of research and could potentially be adapted for this purpose in the future.

Table 2: Example of a Palladium-Catalyzed Cross-Coupling Reaction

| Reactants | Catalyst System | Product | Yield |

| 4-Bromobenzothiophene, Acetyltrimethylsilane | Pd(PPh₃)₄, CsF | 6-Acetylbenzothiophene | 76% |

This table illustrates a related palladium-catalyzed reaction to highlight the utility of this class of catalysts. Data sourced from Organic Syntheses. orgsyn.org

The synthesis of enantiomerically pure this compound is of significant interest, as the benzylic carbon is a stereocenter. chemspider.comnih.gov Such chiral building blocks are valuable in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov

Stereoselective methods often involve either the use of a chiral catalyst to control the stereochemical outcome of a reaction or the resolution of a racemic mixture.

Catalytic Asymmetric Synthesis: This could involve the asymmetric reduction of a precursor ketone, 4-methylacetophenone, using a chiral reducing agent or a catalyst like a Corey-Bakshi-Shibata (CBS) catalyst, followed by conversion of the resulting chiral alcohol to the bromide. iupac.org Another approach is the kinetic resolution of a racemic mixture of 1-(p-tolyl)ethanol, where one enantiomer is selectively reacted (e.g., through enzymatic acylation) leaving the other enantiomer enriched. nih.gov

Enantioselective Allylation: Asymmetric allylation of 4-methylbenzaldehyde (B123495) using a chiral allylborane reagent can produce a homoallylic alcohol with high enantiomeric excess. iupac.org Subsequent oxidative cleavage of the double bond and conversion of the resulting alcohol to the bromide would provide an enantiomerically enriched product.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer reagents and solvents, improving atom economy, and employing catalytic methods.

Safer Reagents and Solvents: Traditional benzylic bromination often uses carbon tetrachloride (CCl₄) as a solvent, which is a toxic and ozone-depleting substance. masterorganicchemistry.com Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. Recent studies have explored the use of solvents like dichloromethane (B109758) or even solvent-free conditions. gla.ac.uk The use of NBS is itself a greener alternative to using elemental bromine, as it is a solid and easier to handle, and it helps to control the reaction and minimize the formation of byproducts. wikipedia.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic methods, such as the palladium-catalyzed reactions or phase-transfer catalysis, can lead to higher efficiency, selectivity, and milder reaction conditions, reducing energy consumption and waste generation. biomedres.usresearchgate.net For instance, phase-transfer catalysis can facilitate reactions between reactants in immiscible phases, avoiding the need for homogeneous solutions and potentially hazardous solvents. biomedres.usresearchgate.net

Table 3: Green Chemistry Considerations in Synthesis

| Principle | Traditional Method (Benzylic Bromination) | Greener Alternative |

| Solvent | Carbon Tetrachloride (CCl₄) (toxic, ozone-depleting) masterorganicchemistry.com | Dichloromethane, solvent-free conditions gla.ac.uk |

| Reagents | N-Bromosuccinimide (NBS) (safer than Br₂) wikipedia.org | Catalytic bromine sources |

| Energy | Often requires heating (reflux) wikipedia.org | Photochemical initiation, milder catalytic conditions |

| Waste | Succinimide byproduct | Recyclable catalysts, less byproduct formation |

Eco-Friendly Reagents and Solvent Systems

The selection of reagents and solvents is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses of alkyl halides often involve halogenating agents and volatile organic compounds (VOCs) as solvents, which can pose environmental and health risks. The pursuit of greener alternatives is a central theme in modern synthetic chemistry.

In the context of preparing this compound, research into analogous reactions highlights a shift away from hazardous solvents. For instance, the hydrobromination of a corresponding alkene is a common route. A patent for preparing 1-bromoalkylbenzene derivatives describes reacting a phenylalkene derivative with hydrogen bromide, typically in a non-polar solvent. google.com While effective, the use of such solvents is an area for green improvement.

Eco-friendly methodologies in broader organic synthesis often champion the use of water, supercritical fluids (like CO2), or ionic liquids as reaction media. researchgate.net For example, some syntheses have been successfully carried out using a binary solvent system of ethanol (B145695) and water, which significantly reduces the environmental impact. researchgate.net Another green approach involves using catalysts derived from renewable resources, such as activated carbon from walnut shells, which has been used in clean fuel production processes. ijcce.ac.ir While specific research on applying these systems to the synthesis of this compound is not prevalent, these cases demonstrate viable pathways for future optimization. The goal is to replace traditional solvents with options that are less toxic, biodegradable, and sourced from renewable feedstocks.

Table 1: Comparison of Conventional vs. Eco-Friendly Solvents in Organic Synthesis

| Solvent Type | Examples | Environmental/Safety Considerations | Potential Application |

| Conventional | Benzene (B151609), Toluene, Hexane | Volatile, flammable, often toxic and carcinogenic, persistent in the environment. | Traditional alkyl halide synthesis. |

| Eco-Friendly | Water, Ethanol, Supercritical CO2, Ionic Liquids | Lower toxicity, reduced flammability, biodegradable, renewable sources (e.g., ethanol). | Greener alternative for bromination reactions. |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govchemrxiv.org It provides a more insightful metric of efficiency than reaction yield alone, as a reaction can have a high yield but still generate significant waste. rsc.org The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Addition reactions are inherently the most atom-economical, as they involve combining reactants where all atoms are incorporated into the final product. nih.govrsc.org A potential synthesis for this compound is the addition of hydrogen bromide (HBr) to 4-methylstyrene.

C₉H₁₀ (4-methylstyrene) + HBr (Hydrogen Bromide) → C₉H₁₁Br (this compound)

In this ideal scenario, all atoms from the reactants are integrated into the product structure. Let's analyze the atom economy for this pathway.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylstyrene | C₉H₁₀ | 118.18 |

| Hydrogen Bromide | HBr | 80.91 |

| Total Reactant Mass | 199.09 | |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₁Br | 199.09 nih.gov |

| % Atom Economy | 100% |

As the calculation demonstrates, this addition reaction has a theoretical atom economy of 100%, representing the most efficient type of chemical transformation in terms of minimizing waste. chemrxiv.org This stands in stark contrast to substitution or elimination reactions, which inherently produce byproducts, thus lowering their atom economy. Designing a synthesis to proceed through an addition mechanism is a key strategy for waste minimization.

By focusing on eco-friendly solvents and prioritizing reaction pathways with high atom economy, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical production.

Reactivity and Mechanistic Investigations of 1 1 Bromoethyl 4 Methylbenzene

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution reactions of 1-(1-bromoethyl)-4-methylbenzene involve the replacement of the bromine atom by a nucleophile. These reactions can proceed through two primary mechanistic pathways: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2). imgroupofresearchers.comchemicalnote.com The preferred pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

The benzylic nature of the carbon-bromine bond in this compound plays a crucial role in its reactivity. Benzylic halides are particularly susceptible to both SN1 and SN2 reactions. quora.com The SN1 pathway is favored due to the formation of a resonance-stabilized benzylic carbocation intermediate. quora.comlibretexts.org The positive charge on the benzylic carbon can be delocalized into the aromatic ring, increasing the stability of the carbocation and thus lowering the activation energy for its formation. libretexts.org

Simultaneously, the benzylic position is also accessible to backside attack by a nucleophile, a key step in the SN2 mechanism. chemicalnote.comquora.com The transition state of an SN2 reaction at a benzylic center can be stabilized by the delocalization of pi electrons from the aromatic ring. quora.com

The structure of this compound, a secondary benzylic halide, makes it a borderline case where both SN1 and SN2 pathways are plausible and can compete. youtube.comncert.nic.in The secondary nature of the carbon atom attached to the bromine is sterically more hindered than a primary carbon, which would typically disfavor the SN2 pathway. chemicalnote.com However, the electronic stabilization provided by the benzene (B151609) ring can facilitate both the formation of a carbocation (favoring SN1) and the stabilization of the SN2 transition state. quora.comdalalinstitute.com

The presence of the methyl group at the para position of the benzene ring also influences the reaction kinetics. The methyl group is an electron-donating group, which further stabilizes the benzylic carbocation through an inductive effect, thereby increasing the rate of SN1 reactions. youtube.com

The choice of nucleophile and solvent is critical in determining the dominant mechanism. Strong, unhindered nucleophiles in aprotic solvents tend to favor the SN2 pathway, while weak nucleophiles in polar protic solvents promote the SN1 mechanism. masterorganicchemistry.comquora.com For instance, reaction with a strong nucleophile like sodium cyanide would likely proceed via an SN2 mechanism. pearson.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Secondary benzylic (stabilized carbocation) quora.comlibretexts.org | Secondary benzylic (accessible to backside attack) quora.com |

| Nucleophile | Weak (e.g., H₂O, ROH) quora.com | Strong (e.g., CN⁻, RS⁻) pearson.com |

| Solvent | Polar protic (e.g., water, ethanol) quora.com | Polar aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group (Br⁻ is a good leaving group) libretexts.org | Good leaving group (Br⁻ is a good leaving group) libretexts.org |

The stereochemistry of the products formed from nucleophilic substitution of a chiral starting material provides insight into the reaction mechanism. If (R)- or (S)-1-(1-bromoethyl)-4-methylbenzene is used, the stereochemical outcome will differ depending on whether the reaction proceeds via an SN1 or SN2 pathway.

An SN2 reaction occurs with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. imgroupofresearchers.compearson.com This is often referred to as a Walden inversion. imgroupofresearchers.com For example, the reaction of (R)-1-(1-bromoethyl)-4-methylbenzene with sodium cyanide would yield (S)-2-(4-methylphenyl)propanenitrile. pearson.com

In contrast, an SN1 reaction proceeds through a planar carbocation intermediate. chemicalnote.comquora.com The nucleophile can attack this intermediate from either face with roughly equal probability. This results in the formation of a racemic mixture, containing equal amounts of both enantiomers (retention and inversion of configuration). imgroupofresearchers.commasterorganicchemistry.com However, complete racemization is not always observed in practice. chemicalnote.com

Table 2: Stereochemical Outcomes of SN1 and SN2 Reactions

| Reaction Pathway | Stereochemical Result | Product from (R)-1-(1-bromoethyl)-4-methylbenzene |

| SN1 | Racemization (mixture of retention and inversion) imgroupofresearchers.commasterorganicchemistry.com | Mixture of (R)- and (S)-products |

| SN2 | Inversion of configuration imgroupofresearchers.compearson.com | (S)-product |

Electrophilic Aromatic Substitution Reactions

While the primary site of reactivity for this compound is the benzylic carbon, the aromatic ring can also undergo electrophilic aromatic substitution (EAS). ambeed.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. makingmolecules.comyoutube.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. libretexts.orgmsu.edu

The existing substituents on the benzene ring, the 1-bromoethyl group and the methyl group, control the position of the incoming electrophile. This is known as the directing effect. Substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. youtube.comvaia.com

The methyl group (-CH₃) is an electron-donating group and is therefore an activating group and an ortho-, para-director. youtube.com It increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions. youtube.com

When multiple substituents are present, their directing effects are combined. In the case of this compound, both the methyl and the 1-bromoethyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given the para-relationship of the existing substituents, the positions ortho to the methyl group (and meta to the 1-bromoethyl group) and the positions ortho to the 1-bromoethyl group (and meta to the methyl group) are the potential sites for substitution. The steric hindrance caused by the 1-bromoethyl group might influence the final product distribution, potentially favoring substitution at the positions ortho to the smaller methyl group.

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically involve a transition metal catalyst, most commonly palladium. nih.govyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, have become indispensable tools in organic synthesis. youtube.comyoutube.com In the context of this compound, the carbon-bromine bond can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.comuwindsor.ca

For example, in a Suzuki-type coupling, the resulting organopalladium species would then react with an organoboron compound in a process called transmetalation, followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. youtube.com

Benzylic halides, including this compound, are reactive partners in these coupling reactions. nih.govrsc.org However, side reactions such as homo-coupling can sometimes limit the yield of the desired cross-coupled product. nih.gov The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For instance, the use of specific ligands like Xantphos has been shown to minimize undesired side reactions in the palladium-catalyzed coupling of secondary benzylic bromides. acs.org

Nickel-Catalyzed Cross-Coupling Reactions: Enantioselective and Stereoconvergent Processes

This compound, as a racemic secondary benzylic halide, is a valuable substrate in nickel-catalyzed cross-coupling reactions for the synthesis of chiral molecules. These reactions can proceed through different stereochemical pathways, primarily categorized as enantioselective and stereoconvergent.

Enantioselective Cross-Couplings: In this approach, a chiral nickel catalyst is employed to selectively react with one enantiomer of the racemic this compound, or to create a chiral product from an achiral intermediate. This strategy is foundational for producing enantioenriched 1,1-diarylalkanes, which are significant pharmacophores. nih.gov For instance, the use of chiral biimidazoline (BilM) ligands with nickel catalysts has proven effective in asymmetric reductive cross-coupling reactions. nih.gov While direct examples with this compound are specific to proprietary research, the principles established with similar secondary benzylic electrophiles are applicable. These reactions often utilize organozinc or organoboron reagents as coupling partners. nih.govcore.ac.uk

Stereoconvergent Cross-Couplings: This powerful strategy allows for the conversion of a racemic starting material, such as this compound, into a single enantiomer of the product. nih.gov The process involves a catalyst system that can process both enantiomers of the starting material, typically through a common, prochiral intermediate or a rapidly racemizing intermediate, to yield a product with high enantiomeric excess (ee). mit.edu For secondary alkyl electrophiles, nickel catalysts are particularly adept at this transformation, providing access to chiral structures that might otherwise be difficult to synthesize. nih.govmit.edu The choice of ligand is critical in directing the stereochemical outcome.

The table below summarizes representative conditions for related nickel-catalyzed enantioselective cross-couplings.

| Electrophile Type | Coupling Partner | Catalyst System | Ligand Type | Stereochemical Outcome |

| Racemic Secondary Alkyl Halide | Organozinc Reagent | Nickel / Chiral Ligand | pybox | Enantioselective |

| Racemic Benzylic Carbonate | Organozinc Reagent | Nickel / pybox | pybox | Stereoconvergent |

| Racemic Benzylic Chloride | Aryl Halide | Nickel / Chiral Ligand | Biimidazoline (BilM) | Enantioselective |

| Racemic α-Bromoketone | Alkenylzirconium Reagent | Nickel / Chiral Ligand | N/A | Stereoconvergent |

Mechanistic Pathways in Metal-Catalyzed Coupling Reactions

The mechanism of nickel-catalyzed cross-coupling reactions involving benzylic halides like this compound is complex and can proceed via multiple pathways. The operative mechanism is highly dependent on the specific catalyst, ligands, and reaction conditions.

A commonly proposed pathway involves a Ni(0)/Ni(II) catalytic cycle. chemrxiv.orgnih.gov The cycle is generally understood to initiate with the oxidative addition of the C(sp³)–Br bond of this compound to a low-valent Ni(0) complex. This step is often stereospecific and can proceed through a polar, two-electron Sₙ2-type mechanism, which would lead to an inversion of stereochemistry at the benzylic carbon. nih.govescholarship.org The coordination of the p-tolyl group's arene ring to the nickel center can facilitate this oxidative addition. escholarship.org

Alternatively, a radical pathway can occur. This involves a single-electron transfer (SET) from the Ni(0) catalyst to the substrate, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical and a Ni(I) species. Such radical pathways are typically stereoablative, meaning they erase the initial stereochemistry of the starting material. escholarship.org

Following oxidative addition to form a Ni(II) intermediate, the next step is transmetalation , where an organic group is transferred from the organometallic coupling partner (e.g., organozinc or organoboron reagent) to the nickel center. The final step is reductive elimination , where the two organic groups couple and are released from the nickel center, forming the new C-C bond and regenerating the active Ni(0) catalyst. wiley-vch.de

In some cases, particularly in cross-electrophile couplings, dinickel complexes have been implicated in the C-O bond cleavage of aryl esters, suggesting that bimetallic mechanisms can also be operative. raco.cat The choice between a polar Sₙ2-type mechanism and a radical-based mechanism is a key determinant of the reaction's stereochemical outcome. escholarship.org

Elimination Reactions for Alkene Formation

This compound, being a secondary alkyl halide, readily undergoes elimination reactions to form an alkene upon treatment with a base. The primary product of this reaction is 4-methylstyrene. iitk.ac.inksu.edu.sa The reaction proceeds by removing the bromine atom from the benzylic carbon (the α-carbon) and a hydrogen atom from the adjacent methyl group (a β-carbon). youtube.com

Two main mechanisms can operate:

E2 (Bimolecular Elimination): This is a one-step, concerted process where the base removes a β-hydrogen at the same time as the C-Br bond breaks to form the double bond. iitk.ac.in Strong, bulky bases favor the E2 mechanism. The reaction rate depends on the concentration of both the substrate and the base.

E1 (Unimolecular Elimination): This is a two-step process. First, the C-Br bond breaks heterolytically to form a secondary benzylic carbocation intermediate. This carbocation is resonance-stabilized by the adjacent benzene ring, making the E1 pathway viable. In the second step, a weak base removes a β-hydrogen to form the alkene. iitk.ac.inksu.edu.sa E1 reactions often compete with Sₙ1 substitution reactions, and higher temperatures tend to favor elimination over substitution. ksu.edu.sa

Given that this compound is a secondary halide, both E1 and E2 pathways are possible, with the specific conditions (base strength, solvent, temperature) determining the dominant mechanism.

Oxidation Reactions

The benzylic position of this compound is susceptible to oxidation. Treatment with strong oxidizing agents can convert the ethyl group into a carbonyl functional group. For instance, oxidation can lead to the formation of the corresponding ketone, 1-(4-methylphenyl)ethan-1-one (also known as 4'-methylacetophenone).

Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The reaction involves the cleavage of the C-H bond at the benzylic position and the formation of a new carbon-oxygen double bond. It is important to note that the bromine atom may also be susceptible to reaction under harsh oxidative conditions, potentially leading to a mixture of products.

Radical Reactions at the Benzylic Position

The benzylic carbon of this compound is particularly reactive towards radical intermediates. This enhanced reactivity is due to the stability of the resulting benzylic radical. The unpaired electron on the benzylic carbon can be delocalized into the π-system of the aromatic ring through resonance, which significantly stabilizes the radical intermediate. khanacademy.org

This principle is exploited in free-radical halogenation reactions. For example, while this compound is already brominated at the benzylic position, further radical reactions could be initiated at the other benzylic position—the methyl group on the ring. Using a radical initiator like AIBN (azobisisobutyronitrile) and a bromine source like N-bromosuccinimide (NBS) in the presence of light or heat can generate a bromine radical. This radical can abstract a hydrogen atom from the p-methyl group to form a resonance-stabilized p-methylbenzyl radical, leading to the formation of 1-bromo-4-(bromomethyl)benzene. chegg.com

Furthermore, photo-mediated processes can generate radicals that cleave the benzylic C-H bond via a hydrogen atom transfer (HAT) mechanism, allowing for subsequent functionalization. rsc.org The stability of the benzylic radical intermediate is the key factor driving the selectivity for reactions at this position. khanacademy.org

Advanced Applications of 1 1 Bromoethyl 4 Methylbenzene in Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Intermediates

1-(1-Bromoethyl)-4-methylbenzene and its structural analogs are recognized as valuable intermediates in the synthesis of both pharmaceuticals and agrochemicals. organic-chemistry.org The presence of the benzylic bromide allows for facile reaction with a variety of nucleophiles, making it a key component for building more complex molecular architectures.

In the agrochemical sector, related bromoalkylbenzene derivatives are utilized to create active compounds. For instance, a similar compound, 1-bromo-4-(1-bromoethyl)benzene, can undergo nucleophilic substitution with potassium thiocyanate (B1210189) to introduce a thiocyanate group. nih.gov This functional group is a key feature in certain classes of herbicidal agents. nih.gov This highlights the utility of the bromoethyl functional group in the development of new crop protection agents.

Synthesis of Bioactive Molecules and Drug Development

The development of new therapeutic agents often relies on key intermediates that can be elaborated into a final drug substance. Bromoalkylbenzenes are important intermediates for various medicines. organic-chemistry.org While specific examples for this compound itself are part of proprietary drug development processes, the utility of closely related structures is well-documented in scientific literature.

A notable example involves the synthesis of potent protease inhibitors. The structurally similar compound, 1-bromo-4-(1-bromoethyl)benzene, can be converted into a 4-(1-bromoethyl)phenylboronic ester through a Miyaura borylation reaction. nih.gov This boron-containing intermediate is then used in palladium-catalyzed cross-coupling reactions to build the complex carbon skeletons required for molecules that inhibit enzymes like the Hepatitis C Virus (HCV) NS3/4A protease. nih.gov This demonstrates the role of the bromoethyl-aryl scaffold as a foundational piece in the synthesis of complex bioactive molecules.

| Application Area | Synthetic Transformation | Target Molecule/Activity | Source |

| Agrochemicals | Nucleophilic substitution with KSCN | Herbicidal agents | nih.gov |

| Pharmaceuticals | Miyaura borylation to form a boronic ester | HCV NS3/4A protease inhibitors | nih.gov |

Building Block for Specialty Polymers and Materials

The field of materials science has benefited significantly from the development of controlled polymerization techniques. Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers with controlled molecular weights and low polydispersity. wikipedia.org This technique relies on an initiator, typically an alkyl halide, that can reversibly generate radicals in the presence of a transition metal catalyst. wikipedia.org

Compounds like this compound are structurally ideal to act as initiators for ATRP. The carbon-bromine bond is readily activated by the catalyst to initiate the polymerization of a wide range of monomers. While direct literature detailing the use of this compound is limited, the closely related compound (1-bromoethyl)benzene is a well-established and effective initiator for the ATRP of monomers such as styrene (B11656) and methyl methacrylate. nih.govresearchgate.net The polymerization proceeds in a controlled manner, allowing for the synthesis of polymers with predictable chain lengths and functionalities. cmu.edu The resulting polymers possess a halogen atom at the chain end, which can be used for further post-polymerization modifications to create block copolymers or other advanced architectures. cmu.edu

| Initiator (Analog) | Monomer | Resulting Polymer | Polymerization Method | Source |

| (1-Bromoethyl)benzene | Styrene | Polystyrene | Atom Transfer Radical Polymerization (ATRP) | nih.govresearchgate.net |

| (1-Bromoethyl)benzene | Methyl Methacrylate (MMA) | Poly(methyl methacrylate) (PMMA) | Atom Transfer Radical Polymerization (ATRP) | nih.gov |

Functionalization Strategies for Diverse Organic Compounds

The reactivity of this compound makes it a versatile tool for the functionalization of other organic molecules. The benzylic bromide is a good leaving group, facilitating a range of substitution and elimination reactions.

Key functionalization strategies include:

Nucleophilic Substitution : The bromine atom can be readily displaced by a wide variety of nucleophiles. This allows for the introduction of functional groups containing oxygen, nitrogen, sulfur, and carbon, providing access to a vast array of derivative compounds. nih.gov

Oxidation : The benzylic position can be oxidized to form the corresponding ketone, 1-(4-methylphenyl)ethanone. nih.gov This transformation provides another route to a different class of chemical intermediates.

Introduction of Heterocyclic Motifs

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. mdpi.com The reactive electrophilic center at the benzylic carbon of this compound makes it a potential precursor for the synthesis of various heterocyclic systems.

While literature specifically detailing the use of this compound for the synthesis of heterocycles is not extensive, its chemical properties suggest clear potential. The introduction of heterocyclic motifs via this compound would typically involve its reaction with a molecule containing two nucleophilic sites. For example, reaction with a dinucleophile containing nitrogen, oxygen, or sulfur could lead to the formation of a new heterocyclic ring incorporating the 1-(4-methylphenyl)ethyl moiety. Such cyclization reactions are a cornerstone of heterocyclic chemistry. nih.govumich.edu Although pathways like Suzuki-Miyaura coupling are used to attach pre-formed heterocyclic rings to aryl bromides, the use of the bromoethyl group to construct the ring itself is a less explored but viable synthetic strategy for this specific compound. nih.gov

Stereochemical Control and Chirality in Transformations of 1 1 Bromoethyl 4 Methylbenzene

Enantioselective and Diastereoselective Synthesis

Enantioselective and diastereoselective syntheses are fundamental strategies for producing stereochemically pure compounds. In the context of 1-(1-bromoethyl)-4-methylbenzene, these approaches can be utilized to either prepare enantiomerically enriched forms of the molecule itself or to employ it as a chiral building block in the synthesis of more complex structures.

The catalytic asymmetric halofunctionalization of alkenes represents a powerful method for generating chiral halogenated organic compounds. researchgate.net While direct asymmetric bromination to produce this compound is a challenging endeavor, related transformations provide insight into potential synthetic routes. For instance, the development of chiral Brønsted acids has enabled highly enantioselective desymmetrization reactions, which could be conceptually applied to precursors of this compound. nih.gov

A common strategy for accessing enantiomerically enriched secondary benzylic bromides is through the stereospecific conversion of an enantioenriched alcohol. This underscores the importance of methods for the asymmetric synthesis of the corresponding 1-(4-methylphenyl)ethanol.

Diastereoselective reactions involving this compound often arise when the compound reacts with another chiral molecule or a prochiral molecule in the presence of a chiral catalyst. The inherent chirality of this compound can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.

Table 1: Conceptual Approaches to Enantio- and Diastereoselective Synthesis

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Kinetic Resolution | A racemic mixture of this compound is reacted with a chiral reagent or catalyst that selectively transforms one enantiomer at a faster rate, leaving the other enantiomer in excess. | Reaction with a chiral nucleophile or under chiral phase-transfer catalysis to selectively substitute one enantiomer. |

| Asymmetric Desymmetrization | A prochiral precursor is converted into a chiral product. | A hypothetical precursor with two identical groups at the benzylic position could be selectively brominated using a chiral reagent. |

| Diastereoselective Alkylation | A chiral derivative of this compound is reacted with a prochiral nucleophile. | The diastereomeric ratio of the product is controlled by the existing stereocenter. |

Chiral Catalyst Design and Optimization

The design and optimization of chiral catalysts are paramount for achieving high levels of stereocontrol in reactions involving this compound. The catalyst's structure creates a chiral environment that differentiates between the two enantiomers of the substrate or the two enantiotopic faces of a prochiral intermediate, leading to an enantiomeric excess in the product.

For transformations of this compound, chiral catalysts can be employed in various reaction types, including cross-coupling, substitution, and elimination reactions. The catalyst's design often involves a chiral ligand that coordinates to a metal center. The steric and electronic properties of the ligand are meticulously tuned to maximize stereochemical induction.

An example of catalyst design that could be adapted for reactions of this compound is the use of chiral aryl iodide catalysts for stereoselective oxidative dearomatization reactions. rsc.org Although this is a different type of transformation, the principle of using a chiral scaffold to control the approach of a reactant is broadly applicable. Similarly, chiral phosphoric acids have proven to be effective catalysts in a range of asymmetric transformations. researchgate.netnih.gov

The optimization of a chiral catalyst is an iterative process that involves modifying the ligand structure and reaction conditions to improve enantioselectivity and yield. This can include changing the steric bulk of substituents on the ligand, altering the electronic nature of the ligand, and screening different solvents and temperatures.

Table 2: Key Considerations in Chiral Catalyst Design for Transformations of this compound

| Parameter | Influence on Stereoselectivity | Example |

|---|---|---|

| Ligand Backbone | Provides the overall chiral scaffold and influences the geometry of the catalytic complex. | BINOL- or TADDOL-derived ligands for metal-catalyzed cross-coupling. |

| Steric Hindrance | Large, bulky groups on the ligand can create a more defined chiral pocket, enhancing facial discrimination. | Increasing the size of aryl groups on a phosphine (B1218219) ligand. |

| Electronic Effects | Electron-donating or -withdrawing groups on the ligand can affect the reactivity and Lewis acidity/basicity of the metal center, influencing the reaction mechanism and stereochemical outcome. | Introduction of electron-withdrawing groups to enhance the electrophilicity of a metal catalyst. |

| Metal Center | The choice of metal (e.g., palladium, nickel, copper, rhodium) determines the types of reactions that can be catalyzed and influences the coordination geometry. | Palladium is commonly used for cross-coupling reactions, while copper is often employed in asymmetric conjugate additions. |

Stereoconvergent Processes in Carbon-Carbon Bond Formation

Stereoconvergent catalysis is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in a theoretical yield of 100%. This is in contrast to kinetic resolution, where the maximum yield of a single enantiomer is 50%. In the context of this compound, stereoconvergent processes are particularly relevant for carbon-carbon bond-forming reactions, such as cross-coupling reactions.

A key requirement for a stereoconvergent reaction is that the racemic starting material must be able to undergo racemization under the reaction conditions. For this compound, the benzylic bromide is susceptible to ionization to form a planar carbocation, which can then be attacked from either face. In the presence of a chiral catalyst, the attack is directed to one face, leading to the preferential formation of one enantiomer of the product.

An important example of a stereoconvergent process is the nickel-catalyzed cross-coupling of a racemic benzylic nucleophile. mit.edu In such a reaction, the chiral nickel catalyst is believed to selectively activate one enantiomer of the rapidly racemizing nucleophile. mit.edu A similar principle can be applied to reactions where this compound is the electrophile. If the conditions allow for reversible formation of the benzylic carbocation, a chiral catalyst can control the stereochemistry of the subsequent bond formation.

The development of stereoconvergent methods is highly desirable as it avoids the need for a separate resolution step and maximizes the efficiency of the synthesis.

Table 3: Comparison of Stereoselective Strategies

| Strategy | Starting Material | Maximum Yield of a Single Enantiomer | Key Requirement |

|---|---|---|---|

| Kinetic Resolution | Racemic | 50% | The two enantiomers react at different rates. |

| Stereoconvergent Synthesis | Racemic | 100% | The starting material must racemize under the reaction conditions. |

| Asymmetric Synthesis | Prochiral | 100% | A chiral reagent or catalyst differentiates between enantiotopic faces or groups. |

Computational and Theoretical Studies on 1 1 Bromoethyl 4 Methylbenzene

Density Functional Theory (DFT) Investigations of Reactivity and Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties, reaction pathways, and energies. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

For 1-(1-bromoethyl)-4-methylbenzene, DFT studies can map out the electron density distribution to identify sites susceptible to nucleophilic or electrophilic attack. The bromine atom attached to the ethyl group and the aromatic ring's electron distribution, influenced by the methyl group, are key features for investigation. DFT is instrumental in modeling reaction mechanisms, such as substitution or elimination reactions involving the bromoethyl group. Theoretical investigations can determine the most favorable reaction pathway by comparing the energies of reactants, transition states, and products. For instance, in a potential N-heterocyclic carbene (NHC) catalyzed reaction, DFT could be used to model the step-by-step mechanism, including the formation of key intermediates.

Illustrative DFT-Calculated Properties for Reaction Analysis: Below is a table of hypothetical calculated values that would be targeted in a DFT study to understand the reactivity of this compound.

| Calculated Parameter | Hypothetical Value | Significance for Reactivity |

| Mulliken Charge on Cα | +0.15 | Indicates the electrophilic nature of the carbon attached to the bromine, making it a likely site for nucleophilic attack. |

| Mulliken Charge on Br | -0.20 | Shows the polarization of the C-Br bond and the bromine's character as a good leaving group. |

| Dipole Moment | 2.1 D | A significant dipole moment suggests the molecule will interact strongly with polar solvents and reagents. |

| Proton Affinity (at methyl group) | - | Can be calculated to assess the basicity of the aromatic ring. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

In this compound, FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The HOMO is expected to be located primarily on the electron-rich methyl-substituted benzene (B151609) ring, while the LUMO would likely be associated with the antibonding orbital of the C-Br bond (σ*). This distribution would suggest that the molecule can act as an electron donor via its aromatic system in certain reactions (like electrophilic aromatic substitution) and as an electron acceptor at the C-Br bond in others (like nucleophilic substitution).

Illustrative Frontier Orbital Data for this compound: This table presents plausible FMO data that would be generated from a computational study.

| Molecular Orbital | Calculated Energy (eV) | Description and Location |

| HOMO | -8.95 eV | Highest Occupied Molecular Orbital; likely a π-orbital delocalized over the methylbenzene ring. Its energy level indicates the molecule's electron-donating ability. |

| LUMO | -0.50 eV | Lowest Unoccupied Molecular Orbital; likely the σ* antibonding orbital of the Cα-Br bond. Its energy indicates the molecule's ability to accept electrons and undergo cleavage of the C-Br bond. |

| HOMO-LUMO Gap | 8.45 eV | The energy difference between the HOMO and LUMO. A large gap suggests high kinetic stability. |

Transition State Energy Barrier Calculations

A critical aspect of understanding reaction kinetics is the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. Computationally, this barrier is the energy difference between the reactants and the transition state (TS) on the potential energy surface. Locating the transition state structure and calculating its energy is a primary goal of mechanistic studies.

For this compound, TS calculations could compare different potential reaction pathways. For example, in a reaction with a base, one could compare the energy barrier for an SN2 substitution versus an E2 elimination. The pathway with the lower transition state energy barrier will be the kinetically favored one. These calculations are typically performed using methods like DFT. The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature, allowing for a direct link between computational results and experimental kinetics.

Illustrative Calculated Energy Barriers for Competing Reactions: The following table shows a hypothetical comparison of activation energies for two competing reaction pathways involving this compound.

| Reaction Pathway | Reacting Partner | Calculated TS Energy Barrier (kcal/mol) | Implied Kinetic Favorability |

| SN2 Substitution | Strong, non-bulky nucleophile (e.g., CN⁻) | 18.5 | Likely to be the major pathway under these conditions. |

| E2 Elimination | Strong, bulky base (e.g., t-BuO⁻) | 21.0 | Higher barrier suggests this pathway is less favorable than the SN2 pathway shown, but could be favored with a suitable base. |

Ligand Field Effects and Electronic Structure Analysis in Catalysis

When this compound is used as a substrate in transition-metal-catalyzed reactions (e.g., cross-coupling reactions), the electronic environment of the metal catalyst is crucial. Ligand Field Theory describes how the d-orbitals of a central metal atom are affected by the ligands surrounding it. The nature of the ligands (strong-field vs. weak-field) dictates the splitting of the d-orbitals, which in turn influences the catalytic activity, stability, and selectivity of the complex.

Computational studies can model the interaction of this compound with a metal catalyst, such as a palladium or iron complex. By analyzing the electronic structure of the catalytic intermediates—for example, the oxidative addition product—researchers can understand how different ligands (e.g., phosphines) modulate the reactivity of the metal center. This analysis can reveal how ligand field effects stabilize or destabilize key transition states in the catalytic cycle, providing insights for designing more efficient catalysts.

Illustrative Analysis of Ligand Field Effects in a Catalytic Cycle: This table provides a hypothetical example of how different ligands could affect a key step in a catalytic reaction involving this compound.

| Catalyst System | Ligand Type | d-Orbital Splitting (Δo) | Effect on Oxidative Addition TS Energy | Predicted Reactivity |

| Pd(PPh₃)₄ | Weak-field (phosphine) | Small | Lower energy barrier | Higher catalytic activity expected. |

| Pd(CN)₄²⁻ | Strong-field (cyano) | Large | Higher energy barrier | Slower catalytic turnover expected due to a more stable ground state complex. |

Emerging Research Avenues and Future Prospects

Development of Novel Catalytic Systems

The development of advanced catalytic systems is central to enhancing the reactivity and application scope of 1-(1-bromoethyl)-4-methylbenzene. Significant progress is being made in the areas of palladium-catalyzed cross-coupling and photoredox catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds. rsc.orgnumberanalytics.comorganic-chemistry.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organoboron or organozinc compound, respectively, in the presence of a palladium catalyst. numberanalytics.comlibretexts.orgwikipedia.org For this compound, this provides a direct route to the synthesis of non-symmetrical biaryls and other complex structures. organic-chemistry.orgthieme-connect.demdpi.com The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Researchers are continuously developing new palladium catalysts and ligands to improve yields, functional group tolerance, and reaction conditions. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful strategy for C-C and C-N bond formation under mild conditions, utilizing visible light to initiate reactions. princeton.edursc.org This methodology can generate radical intermediates from common functional groups, opening up new avenues for the transformation of compounds like this compound. princeton.edu For instance, photocatalytic approaches can be combined with nickel catalysis to achieve cross-coupling of alkyl carboxylic acids with vinyl halides, a strategy that could be adapted for derivatives of this compound. princeton.edu

| Catalytic System | Description | Potential Application for this compound |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura and Negishi that form C-C bonds between organohalides and organometallic reagents. rsc.orgnumberanalytics.comlibretexts.org | Synthesis of biaryl compounds and other complex molecules by coupling with various organoboron or organozinc reagents. thieme-connect.demdpi.com |

| Photoredox Catalysis | Utilizes visible light to drive chemical reactions through single electron transfer processes, often involving a photocatalyst. princeton.edu | Formation of C-C and C-N bonds under mild conditions, enabling novel transformations and functionalizations. princeton.edursc.org |

Integration with Flow Chemistry and Sustainable Technologies

The integration of synthetic routes involving this compound with flow chemistry and other sustainable technologies is a growing area of interest. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. rsc.orgrsc.org These features make it an attractive platform for the synthesis and derivatization of this compound, particularly for reactions that are exothermic or involve hazardous reagents.

The principles of green chemistry are also being applied to reactions involving this compound. This includes the use of greener solvents, minimizing waste, and developing catalytic systems that can be recycled and reused. For example, palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) have been used for the borylation of aryl halides and subsequent one-pot Suzuki-Miyaura coupling, representing a more environmentally benign approach. rsc.org The combination of flow chemistry with photocatalysis further enhances the sustainability of synthetic processes by utilizing light as a renewable energy source and enabling reactions to be carried out under milder conditions. rsc.org

Exploration of New Reaction Pathways and Transformations

Beyond established reactions, researchers are actively exploring new synthetic transformations for this compound. A key area of investigation is the development of enzymatic reactions, which offer high selectivity and operate under mild, environmentally friendly conditions.

Given that this compound is a chiral molecule, enzymatic kinetic resolution is a particularly valuable transformation. wikipedia.org This technique uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. researchgate.netnih.gov For example, the kinetic resolution of racemic ibuprofen, a compound with a similar chiral center, has been extensively studied using lipases for enantioselective esterification. conicet.gov.ar A similar approach could be applied to this compound to obtain enantiomerically pure forms, which are crucial for applications in pharmaceuticals and materials science. Lipase from Candida antarctica (Novozym 435) is a commonly used biocatalyst for such resolutions. nih.govmdpi.com

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. rsc.org For this compound, DFT studies can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of reactants and intermediates. nih.gov

By modeling the reaction pathways of, for example, palladium-catalyzed cross-coupling reactions, researchers can predict the most favorable conditions and identify the factors that control selectivity. nih.gov This computational approach can accelerate the discovery and optimization of new catalytic systems. For instance, DFT calculations can be used to screen potential catalysts and ligands, predicting their performance before they are synthesized and tested in the lab. rsc.org This in silico design process can significantly reduce the experimental effort required to develop more efficient and selective transformations for this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(1-Bromoethyl)-4-methylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of 4-methyltoluene derivatives using agents like -bromosuccinimide (NBS) or bromine () in solvents such as carbon tetrachloride () or acetonitrile. Reaction optimization requires precise control of temperature (typically 0–25°C) and stoichiometry to avoid over-bromination. For example, NBS in under radical-initiated conditions selectively substitutes the benzylic position, yielding ~65–75% purity . Post-reaction purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product.

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, standard aryl bromide precautions apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR shows a triplet for the benzylic CHBr group (~δ 3.5–4.0 ppm) and a singlet for the aromatic protons (δ 6.8–7.2 ppm). -NMR confirms the brominated carbon at ~δ 35–40 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 198 (M) with fragments at m/z 119 (loss of Br and CH).

- IR : Stretching vibrations for C-Br appear at ~550–650 cm.

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group at the para-position stabilizes the intermediate in Suzuki-Miyaura coupling, enhancing reactivity with aryl boronic acids. Palladium catalysts (e.g., Pd(PPh)) in THF at 80°C yield biaryl products with >80% efficiency. Comparative studies with electron-withdrawing substituents (e.g., -NO) show reduced coupling rates due to destabilized Pd intermediates .

Q. What strategies resolve contradictions in reported reaction yields for bromoethylbenzene derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, cyclization reactions in green solvents (2-MeTHF or CPME) improve yields by 15–20% compared to toluene due to better solubility of intermediates . Systematic Design of Experiments (DoE) with variables like temperature, solvent, and catalyst ratio can identify optimal conditions.

Q. What are the challenges in functionalizing this compound at the benzylic position?

- Methodological Answer : Steric hindrance from the methyl group complicates nucleophilic substitution. Strategies include:

- Radical Reactions : Using AIBN as an initiator with thiols for C-S bond formation.

- Oxidation/Reduction : Oxidizing the ethyl group to a ketone (KMnO/CrO) followed by Grignard addition to introduce new substituents .

- Metal-Mediated Coupling : Nickel-catalyzed cross-electrophile coupling with alkyl halides to bypass steric limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.